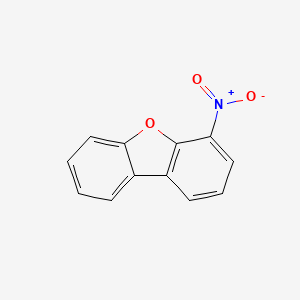

4-Nitrodibenzofuran

Description

Role in Advanced Organic Synthesis

In the field of organic synthesis, 4-Nitrodibenzofuran serves as a versatile intermediate and building block for the construction of more complex molecular architectures. The dibenzofuran (B1670420) core is a structural motif found in various biologically active natural products. psu.eduresearchgate.net

A notable synthetic application involves the double functionalization of 2'-amino-biphenyl-2-ols to produce 4-nitrodibenzofurans. psu.eduresearchgate.net This method utilizes sodium nitrite (B80452) (NaNO2) in a mixture of trifluoroacetic acid (TFA) and water, achieving both nitration and cycloetherification in a single pot. psu.eduresearchgate.net This transition-metal-free reaction is highly regioselective, with the nitration occurring specifically on the phenol (B47542) ring. psu.edu The resulting this compound can be further transformed into other valuable compounds, such as aminodibenzofurans and novel benzofuro-indoles, highlighting its utility in creating a library of substituted dibenzofurans. psu.eduresearchgate.net

Historically, the synthesis of 4-substituted dibenzofurans through direct nitration has been challenging. researchgate.net However, alternative methods have been developed. For instance, the photochemical reaction between tetranitromethane and dibenzofuran in the presence of a hindered base can yield a mixture containing 2- and this compound. researchgate.net Another approach involves the intramolecular displacement of a nitro group in 2',6'-dinitrobiphenyl-2-ol, which provides a high-yield route to 1-nitrodibenzofuran (B8798574) and demonstrates the potential for targeted synthesis of specific isomers. scispace.com

Table 1: Synthetic Methods for Nitrodibenzofurans

| Starting Material | Reagents | Product(s) | Key Features | Reference(s) |

|---|---|---|---|---|

| 2'-Amino-biphenyl-2-ols | NaNO2, TFA/H2O | 4-Nitrodibenzofurans | One-pot, transition-metal-free, regioselective nitration | psu.eduresearchgate.net |

| Dibenzofuran | Tetranitromethane, hindered base | 2- and this compound mixture | Photochemical method | researchgate.net |

Significance in Photochemistry and Chemical Biology Research

The nitrodibenzofuran (NDBF) chromophore has emerged as a powerful tool in photochemistry and chemical biology, primarily due to its properties as a photocleavable protecting group, or "photocage". iris-biotech.deresearchgate.net Photocages are used to temporarily mask the function of a bioactive molecule, which can then be released with high spatial and temporal precision upon irradiation with light. iris-biotech.deumn.edu

The NDBF group is particularly noteworthy for its high efficiency in uncaging molecules. researchgate.netinstras.com It can be cleaved using UV light or, significantly for biological applications, through two-photon excitation with near-infrared light, which is less damaging to living cells and allows for deeper tissue penetration. iris-biotech.deumn.edu Research has shown that NDBF-based protecting groups exhibit a faster rate of photolysis compared to more traditional photocages like the o-nitrobenzyl group. sci-hub.se

A key application of NDBF is in the caging of thiols, particularly the side chain of cysteine residues in peptides and proteins. nih.govrsc.orgnih.gov Scientists have synthesized Fmoc-Cys(NDBF)-OH, an amino acid building block that can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS). nih.govnih.gov Upon irradiation, the NDBF group is cleaved, releasing the free thiol and allowing the peptide or protein to become active. nih.govrsc.org This has been demonstrated in biological systems, for example, by uncaging a peptide substrate for the enzyme protein farnesyltransferase and observing its subsequent enzymatic modification. nih.govacs.org

The photochemical properties of NDBF derivatives can be fine-tuned by adding substituents to the aromatic ring. For instance, adding a methoxy (B1213986) group to the NDBF structure has been shown to improve its two-photon action cross-section, enhancing its efficiency for two-photon uncaging applications. sci-hub.se

Table 2: Photochemical Properties of NDBF Photocages

| Property | Value/Characteristic | Significance | Reference(s) |

|---|---|---|---|

| Uncaging Method | One-photon (UV light, e.g., 365 nm) or two-photon (NIR light, e.g., 800 nm) excitation | Versatility for different experimental setups, including in vivo applications. | iris-biotech.denih.gov |

| Quantum Yield (Photolysis) | ~0.7 | High efficiency of light-induced cleavage. | researchgate.netinstras.com |

| Extinction Coefficient | 18,400 M⁻¹ cm⁻¹ | Strong absorption of light, contributing to high photochemical efficiency. | researchgate.netinstras.com |

| Two-Photon Cross-Section | ~0.6 GM (NDBF-EGTA) | Suitable for two-photon microscopy and localized uncaging in living cells. | researchgate.netinstras.com |

Environmental Relevance as a Representative Nitrated Polycyclic Aromatic Hydrocarbon (NPAH)

This compound is classified as a nitrated polycyclic aromatic hydrocarbon (NPAH). NPAHs are a class of environmental pollutants that are formed from both primary emission sources, such as the incomplete combustion of organic materials, and secondary atmospheric reactions of parent PAHs with nitrogen oxides. researchgate.netsci-hub.senih.gov

NPAHs are of significant environmental concern due to their potential toxicity, mutagenicity, and carcinogenicity. researchgate.netsci-hub.se They are found in ambient particulate matter (PM) in urban and industrial areas. copernicus.org For example, a study conducted in Beijing during winter found 3-nitrodibenzofuran (B1219392) to be one of the most abundant NPAHs in ambient PM, with concentrations of 0.45 ng m⁻³. copernicus.org While this study identified the 3-isomer, the presence of nitrodibenzofurans in general points to their environmental relevance.

Structure

3D Structure

Properties

IUPAC Name |

4-nitrodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAVOJOOXRDMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235696 | |

| Record name | Dibenzofuran, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86607-81-0 | |

| Record name | 4-Nitrodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86607-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzofuran, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086607810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Nitrodibenzofuran

Regioselective Synthetic Approaches to 4-Nitrodibenzofuran Isomers

The regioselective synthesis of nitrodibenzofuran isomers is crucial for accessing specific functionalized derivatives. Direct nitration of dibenzofuran (B1670420) often leads to a mixture of products, making the isolation of the desired isomer challenging. psu.eduresearchgate.net Therefore, more controlled and regioselective methods have been developed.

One-Pot Double Functionalization of 2'-Amino-biphenyl-2-ols

A significant advancement in the synthesis of 4-nitrodibenzofurans is the one-pot, transition-metal-free double functionalization of 2'-amino-biphenyl-2-ols. psu.eduresearchgate.net This method involves the simultaneous nitration and cycloetherification of the biphenyl (B1667301) precursor using sodium nitrite (B80452) (NaNO₂) in a mixture of trifluoroacetic acid (TFA) and water. psu.eduresearchgate.net This approach offers a mild and efficient route to functionalized 4-nitrodibenzofurans. researchgate.net

The proposed mechanism for this one-pot reaction involves a multi-step process. psu.eduresearchgate.net Initially, the 2'-amino-biphenyl-2-ol reacts with sodium nitrite in the acidic medium to form a diazonium salt. psu.eduresearchgate.net Concurrently, the excess sodium nitrite and trifluoroacetic acid generate the nitronium ion (NO₂⁺). psu.eduresearchgate.net

The highly reactive phenolic ring of the biphenyl substrate then undergoes electrophilic aromatic substitution by the nitronium ion, leading to the formation of a nitro-substituted intermediate. psu.eduresearchgate.net This nitration is highly regioselective, preferentially occurring at the ortho position to the hydroxyl group on the phenolic ring. psu.eduresearchgate.net The final step involves an intramolecular nucleophilic attack from the hydroxyl group onto the diazonium salt, followed by the elimination of nitrogen gas and a proton, resulting in the formation of the this compound ring system. psu.eduresearchgate.net This cyclization is akin to a Sandmeyer-type reaction. psu.eduresearchgate.net The high regioselectivity is attributed to the deactivation of the aniline (B41778) ring towards electrophilic attack upon formation of the diazonium salt. psu.eduresearchgate.net

The scope of this synthetic methodology has been explored with a variety of substituted 2'-amino-biphenyl-2-ols. The reaction demonstrates considerable tolerance to a range of functional groups on the biphenyl framework, including both electron-donating and electron-withdrawing substituents. researchgate.netvulcanchem.com

| Substrate (R Group) | Yield (%) |

| H | 84 |

| CH₃ | 87 |

| tert-Bu | 86 |

| F | 87 |

| Br | 89 |

| CN | 79 |

Table 1: Substrate Scope and Yields for the Synthesis of this compound Derivatives. vulcanchem.com

The optimization of reaction conditions was crucial for achieving high yields of this compound. researchgate.net Various solvents and nitrite salts were screened. The combination of trifluoroacetic acid (TFA) and water as the solvent system, along with sodium nitrite (NaNO₂), was found to be the most effective. psu.eduresearchgate.net Other nitrite salts, such as t-butyl nitrite and silver nitrite, did not lead to improved yields. psu.edu The use of different acidic conditions was also explored, with TFA proving to be superior. researchgate.net

Intramolecular Displacement of Nitro Groups in Biphenyl Precursors

While not a direct synthesis of this compound, intramolecular displacement reactions on biphenyl precursors are a related strategy for forming the dibenzofuran core. mdpi.com For example, the cyclization of ortho-(aryloxy)aryldiazonium salts, generated from the corresponding nitro-amino precursors, can lead to dibenzofuran formation through a free-radical mechanism. mdpi.com This highlights the utility of the nitro group as a precursor to other functionalities that can facilitate cyclization.

Comparative Analysis with Non-Regioselective Direct Nitration Methods for Dibenzofuran

Direct nitration of dibenzofuran typically employs nitrating agents like nitric acid, often in the presence of a strong acid such as sulfuric acid or trifluoroacetic acid. researchgate.netbenchchem.comoup.com However, this approach generally suffers from a lack of regioselectivity, yielding a mixture of isomers, predominantly the 2- and 3-nitrodibenzofurans. psu.eduresearchgate.net The synthesis of this compound via direct nitration is reported to be difficult. psu.edu

The reactivity of the positions in dibenzofuran towards electrophilic substitution follows the order 3 > 2 > 1 > 4. psu.edu Friedel-Crafts type nitration using alkyl nitrates and aluminum chloride can favor the formation of 2-nitrodibenzofuran (B152082). researchgate.netoup.com In contrast, nitration with nitric acid in trifluoroacetic acid can selectively produce 3-nitrodibenzofuran (B1219392). researchgate.netoup.com Photochemical nitration of dibenzofuran with tetranitromethane in the presence of a base can lead to a mixture containing 2- and this compound. researchgate.net

The one-pot double functionalization of 2'-amino-biphenyl-2-ols offers a clear advantage over these direct nitration methods by providing a highly regioselective route to this compound, avoiding the formation of isomeric mixtures and the associated purification challenges. psu.eduresearchgate.net

Formation of Alternative Nitroisomers (e.g., 2- and 3-Nitrodibenzofuran)

The nitration of dibenzofuran can lead to the formation of several nitroisomers, with the regioselectivity being highly dependent on the reaction conditions.

The direct nitration of dibenzofuran with nitric acid in trifluoroacetic acid provides 3-nitrodibenzofuran with high selectivity under mild conditions. guidechem.comoup.com In contrast, a Friedel-Crafts-type nitration using alkyl nitrates and aluminum chloride in nitromethane (B149229) yields 2-nitrodibenzofuran as the primary product. oup.comoup.com The synthesis of 2-nitrodibenzofuran has also been reported through more complex, multi-step processes. oup.com

Post-Synthetic Chemical Transformations and Derivatizations of this compound

Once synthesized, this compound serves as a versatile intermediate for the creation of various other functionalized molecules through a range of chemical reactions. psu.eduvulcanchem.com

Reduction of the Nitro Group to Amino-dibenzofurans

The nitro group of this compound can be reduced to form 4-aminodibenzofuran. A common method for this transformation is an iron-mediated reduction, which has been shown to produce the corresponding aminodibenzofurans in high yields, typically between 82% and 89%. vulcanchem.com This transformation is a key step in the synthesis of bioactive aminodibenzofuran derivatives. vulcanchem.com Research has also explored the reduction of other nitrodibenzofuran isomers, such as the conversion of 3-nitrodibenzofuran to 3-aminodibenzofuran. researchgate.net

Cyclization Reactions to Form Benzofuro-indoles

This compound can be converted into novel benzofuro-indole structures. psu.edu Treatment of substituted 4-nitrodibenzofurans with vinyl magnesium bromide leads to the formation of 1H-benzofuro[3,2-g]indoles in yields ranging from 43% to 65%. psu.eduvulcanchem.com This reaction provides a pathway to complex heterocyclic systems with potential applications in medicinal chemistry. psu.edu The synthesis of carbazoles, which share a similar tricyclic core, often involves the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives, a reaction known as the Cadogan cyclization. derpharmachemica.comacs.orgderpharmachemica.comscite.airesearchgate.net

Ring-Opening and Rearrangement Pathways, e.g., to 3-Nitro-terphenyl-2-ol

Under specific conditions, the dibenzofuran ring of this compound derivatives can undergo cleavage. For instance, the reaction of a substituted this compound with phenylmagnesium bromide resulted in the formation of a novel 3-nitro-terphenyl-2-ol in a 43% yield. psu.edu This reaction demonstrates a unique transformation pathway involving the cleavage of the ether ring and the formation of a new carbon-carbon bond. psu.edu

Carbon-Carbon Bond Formation Reactions Involving Ether Ring Cleavage

As mentioned above, the reaction of this compound derivatives with Grignard reagents can lead to carbon-carbon bond formation through the cleavage of the ether ring. The reaction with phenylmagnesium bromide to yield a terphenyl-2-ol is a prime example of this reactivity. psu.edu

Design and Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues has been achieved through a transition-metal-free, one-pot double functionalization of 2'-amino-biphenyl-2-ols. vulcanchem.com This method utilizes sodium nitrite in a mixture of trifluoroacetic acid and water to achieve both nitration and cycloetherification. psu.eduvulcanchem.com

This reaction exhibits high regioselectivity, with the nitration occurring preferentially on the phenolic ring over the aniline ring. psu.eduvulcanchem.comresearchgate.net The position of the nitro group has been confirmed through X-ray crystal structure studies. psu.eduvulcanchem.com The methodology is tolerant of a wide range of substituents, including halogens and alkyl groups, with yields for the substituted 4-nitrodibenzofurans ranging from 49% to 89%. vulcanchem.com

A proposed mechanism for this transformation involves the initial formation of a diazonium salt from the amino group, followed by the electrophilic attack of a nitrosonium ion on the phenol (B47542) ring, and subsequent cyclization via a Sandmeyer-type reaction. researchgate.net

Further research has focused on the synthesis of methoxy-substituted nitrodibenzofuran derivatives for use as photoremovable protecting groups. nih.govsci-hub.se These syntheses often start from substituted phenols and nitrobenzaldehydes, proceeding through intermediates formed via Ullmann coupling and subsequent cyclization reactions like the Heck reaction. nih.gov

Table of Synthesized Substituted this compound Analogues and Yields vulcanchem.com

| Substrate (1) | R Group | Yield (%) |

| 1b | H | 84 |

| 1c | CH₃ | 87 |

| 1d | tert-Bu | 86 |

| 1e | F | 87 |

| 1f | Br | 89 |

| 1g | CN | 79 |

Advanced Applications in Photochemistry and Chemical Biology: Photoremovable Protecting Groups Ppgs

4-Nitrodibenzofuran (NDBF) as a Photolabile "Caging" Chromophore

This compound (NDBF) has emerged as a highly effective photolabile protecting group, or "caging" group, for controlling the activity of bioactive molecules with light. nih.govinstras.com This chromophore is particularly valuable for the spatiotemporal release of chemical messengers and functional groups within living cells. nih.govinstras.com The NDBF cage can mask the function of a variety of molecules, including peptides containing cysteine residues and chelators for calcium ions (Ca²⁺). nih.govnih.govacs.org Its utility stems from its superior photochemical properties compared to many traditional caging groups, such as those based on o-nitrobenzyl (ONB). nih.govinstras.comnih.gov Photolysis of NDBF-caged compounds is characterized by high efficiency, often proving to be 16 to 160 times more efficient than widely used nitrobenzyl-based cages. nih.govresearchgate.net This enhanced efficiency allows for the rapid release of the target molecule, with rates recorded as high as 20,000 s⁻¹ for Ca²⁺ from an NDBF-caged EGTA derivative. nih.govresearchgate.net Furthermore, the NDBF group avoids problematic side reactions like photoisomerization, which can occur with other chromophores such as brominated hydroxycoumarin (Bhc) when caging thiols. nih.govacs.orgnih.gov These features make the NDBF chromophore a promising tool for applications requiring precise one-photon or two-photon uncaging in biological systems. nih.goviris-biotech.de

A key strategy for enhancing the performance of NDBF-based cages is the introduction of electron-donating groups (EDGs) and the extension of the π-conjugated system. nih.govrsc.org

Electron-Donating Groups: Theoretical calculations predicted that adding EDGs, such as a dimethylamino group, to the NDBF backbone could substantially increase two-photon uncaging efficiencies. nih.gov Subsequent experimental work confirmed this, with the development of a dimethylamino-NDBF (DMA-NDBF) derivative that showed a surprising excitation-specific behavior. researchgate.net While one-photon irradiation at 420 nm resulted in negligible photolysis, two-photon irradiation at 840 nm was highly effective, showing a 17-fold improvement over the parent NDBF cage. researchgate.net Similarly, the introduction of a methoxy (B1213986) substituent on the NDBF core has been shown to create a protecting group with a useful two-photon cross-section for caging thiols in peptides. nih.gov These modifications modulate the electronics of the quinoline (B57606) ring system, positively impacting the photochemical properties. acs.org

Extended Conjugation: Increasing the length of the π-conjugated system can induce a bathochromic (red) shift in the absorption spectrum and significantly increase two-photon sensitivity. rsc.org For example, designing a chromophore with a more planar biphenyl (B1667301) structure compared to the standard NDBF skeleton can lead to improved TPA properties. rsc.org The combination of extended conjugation and the strategic placement of EDGs is a powerful approach to tuning the photophysical characteristics of the cage, enabling activation with longer, less phototoxic wavelengths of light. rsc.orgacs.org

The photolysis of NDBF and related nitroaromatic protecting groups proceeds through a well-established, irreversible cascade of intramolecular reactions initiated by photoexcitation. nih.govrsc.org This mechanism ensures the clean and efficient release of the caged substrate.

Upon absorption of a photon, the NDBF group undergoes a series of transformations leading to the cleavage of the bond holding the molecule of interest. nih.gov

Excitation and Hydrogen Abstraction: The process begins with the photoexcitation of the nitroaromatic chromophore. nih.gov The excited nitro group then abstracts a hydrogen atom from the benzylic position, leading to the formation of a transient aci-nitro intermediate. nih.gov

Cyclization and Ring-Opening: This aci-nitro species undergoes an irreversible cyclization to form a 1,3-dihydrobenz[c]isoxazol-1-ol intermediate. nih.govrsc.org

For instance, an NDBF derivative of the calcium chelator EGTA (NDBF-EGTA) displays a molar extinction coefficient (ε) of 18,400 M⁻¹cm⁻¹ at its absorption maximum and a very high quantum yield (Φ) of 0.7. nih.govinstras.comresearchgate.net However, the quantum yield can be influenced by the nature of the caged molecule. When NDBF was used to cage a cysteine residue in a peptide that also contained a fluorescein (B123965) label, the measured quantum yield was 0.2, with the reduction potentially attributed to light absorption by the fluorescein. acs.org A similar quantum yield of 0.2 was reported for the uncaging of a different NDBF-protected cysteine in a peptide. rsc.org Despite this variation, the photolysis efficiency of NDBF remains significantly higher than that of most traditional nitrobenzyl-based photocages. researchgate.net

Table 1: One-Photon Photolysis Properties of NDBF Derivatives

| Derivative | Caged Substrate | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Wavelength (nm) | Source(s) |

|---|---|---|---|---|---|

| NDBF-EGTA | Calcium (via EGTA) | 18,400 | 0.7 | 330 | nih.govinstras.comresearchgate.net |

Note: The data in this table is based on available research findings and specific experimental conditions.

A significant advantage of the NDBF chromophore is its utility in two-photon uncaging (TPU), which allows for enhanced three-dimensional spatial resolution and deeper tissue penetration using near-infrared (NIR) light. instras.comnih.gov The efficiency of TPU is described by the two-photon uncaging action cross-section (δᵤ), which is the product of the two-photon absorption cross-section (δ₂ or σ₂) and the uncaging quantum yield (Φ). rsc.orgnih.gov

The parent NDBF-EGTA compound was found to have a two-photon cross-section of approximately 0.6 Göppert-Mayer (GM). nih.govresearchgate.netnih.gov While functional, this value is modest. As described in section 3.1.1.1, rational design has led to significant improvements. For example, a methoxy-substituted NDBF derivative used for caging cysteine exhibited a two-photon action cross-section between 0.71 and 1.4 GM. nih.gov The development of chromophores with large δᵤ values is a key goal for enabling complex physiological studies in living tissue with minimal photodamage. rsc.orgnih.gov NDBF derivatives have been successfully used for two-photon uncaging of thiols from peptides upon irradiation with 800 nm light. nih.govacs.orgacs.org

Table 2: Two-Photon Uncaging Properties of NDBF Derivatives

| Derivative | Caged Substrate | Two-Photon Uncaging Efficiency (δᵤ) (GM) | Excitation Wavelength (nm) | Source(s) |

|---|---|---|---|---|

| NDBF-EGTA | Calcium (via EGTA) | ~0.6 | 720 | nih.govresearchgate.netnih.gov |

| Methoxy-NDBF | Cysteine (in peptide) | 0.71 - 1.4 | Not specified | nih.gov |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. The data in this table is based on available research findings and specific experimental conditions.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | This compound |

| NDBF | This compound |

| ONB | o-Nitrobenzyl |

| Bhc | Brominated hydroxycoumarin |

| DMA-NDBF | Dimethylamino-Nitrodibenzofuran |

| EGTA | Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid |

| NDBF-EGTA | An NDBF derivative of EGTA |

| Fluorescein | Fluorescein |

| Cysteine | Cysteine |

Two-Photon Absorption and Uncaging Properties

Determination of Two-Photon Action Cross-Sections (δu)

The two-photon action cross-section (δu) is a critical parameter for evaluating the efficiency of a PPG in two-photon excitation (TPE) applications, which utilize near-infrared (NIR) light for deeper tissue penetration and reduced phototoxicity. iris-biotech.de For NDBF and its derivatives, δu values have been determined to assess their suitability for in vivo experiments.

Research has focused on improving the two-photon properties of NDBF. A methoxy-substituted NDBF (MeO-NDBF) was developed, and its application in protecting cysteine residues in peptides demonstrated a notable two-photon action cross-section of 0.71–1.4 GM. nih.govacs.org This enhancement makes MeO-NDBF a more effective tool for two-photon uncaging experiments. nih.govsci-hub.se In another study, a derivative, 2-(4-nitrophenyl)benzofuran (NPBF)-substituted EGTA, exhibited a significantly higher two-photon uncaging efficiency of 20.7 GM at 740 nm. vulcanchem.comnih.gov

Table 1: Two-Photon Action Cross-Sections (δu) of NDBF and its Derivatives

| Compound | Substrate | δu (GM) | Excitation Wavelength (nm) |

|---|---|---|---|

| NDBF-EGTA | Ca²⁺ | ~0.6 | 720 |

| MeO-NDBF-Cysteine Peptide | Thiol | 0.71 - 1.4 | 800 |

| NPBF-EGTA | Ca²⁺ | 20.7 | 740 |

| BP-EGTA | Ca²⁺ | 7.8 | 800 |

Data sourced from multiple studies. researchgate.netinstras.comnih.govacs.orgnih.gov

Development of Wavelength-Selective Uncaging Strategies

Wavelength-selective uncaging allows for the sequential release of multiple molecules by using different wavelengths of light, enabling more complex biological experiments. mdpi.com The distinct absorption spectrum of NDBF makes it a valuable component in such strategies. researchgate.net

NDBF groups can be selectively removed in the presence of other PPGs, such as the 1-(o-nitrophenyl)-ethyl (NPE) group. researchgate.netacs.org This orthogonality allows for intricate experimental designs where different biomolecules can be activated independently. researchgate.net For example, a four-level wavelength-selective uncaging system for oligonucleotides has been developed, incorporating NDBF alongside other PPGs like 7-diethylaminocoumarin-4-yl)methyl (DEACM), 2-(o-nitrophenyl)propyl (NPP), and p-hydroxyphenacyl (pHP). mdpi.com This approach demonstrates the potential for precise, multi-stage control over biological processes. mdpi.com

Applications in Caging Nucleic Acid Residues (e.g., Deoxyadenosine (B7792050), Deoxycytidine)

The ability to control the function of nucleic acids with light is a powerful tool in molecular biology. nih.gov NDBF has been successfully employed to "cage" nucleobases, temporarily masking their Watson-Crick pairing capabilities. researchgate.netacs.org

Specifically, NDBF has been used to protect deoxyadenosine (dA) and deoxycytidine (dC) residues in oligonucleotides. researchgate.netacs.org Studies have shown that NDBF-caged nucleobases exhibit improved masking and are photodeprotected with significantly higher efficiency—12 times more efficiently than the commonly used NPE caging group. researchgate.netacs.org While the application of NDBF in controlling oligonucleotides in biological systems is still an area of development, its photochemical properties show great promise. nih.gov

Applications in Peptide and Thiol Protection in Peptides

NDBF has proven to be a superior PPG for protecting thiol groups, particularly the side chain of cysteine, in peptides. nih.govacs.org This is a critical application, as the thiol group is highly reactive and plays a key role in protein structure and function. nih.govsci-hub.se

A significant advantage of NDBF over other PPGs, such as the commonly used brominated hydroxycoumarin (Bhc), is its clean photolysis reaction. nih.govacs.org When Bhc-protected thiols are irradiated, they can undergo an undesirable photoisomerization to a 4-methylcoumarin-3-yl thioether, which is a dead-end product. nih.govacs.org This side reaction limits the efficiency and utility of Bhc. nih.govresearchgate.net In contrast, irradiation of NDBF-protected thiols results in a clean and efficient conversion to the free thiol, with no significant side reactions observed. nih.govacs.org This high cleavage efficiency makes NDBF a more reliable and superior choice for thiol protection in peptides. nih.govnih.gov

For NDBF to be a practical tool in peptide chemistry, it must be compatible with standard synthesis techniques. Researchers have successfully synthesized Fmoc-Cys(NDBF)-OH, a building block that can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. nih.govacs.orgacs.org This allows for the routine preparation of peptides containing NDBF-caged cysteine residues. nih.gov The synthesis involves reacting Fmoc-cysteine methyl ester with NDBF-Br, followed by hydrolysis to yield the desired Fmoc-Cys(NDBF)-OH. acs.org This straightforward integration into SPPS makes NDBF an accessible and versatile tool for creating photoactivatable peptides. nih.govacs.org

Utilization in Caging Divalent Cations for Physiological Studies

The precise control of divalent cation concentrations, particularly calcium (Ca²⁺), is essential for studying a wide range of physiological processes, including muscle contraction, neurotransmission, and signal transduction. researchgate.netinstras.comresearchgate.net NDBF has been effectively used to create "caged" versions of chelators for these ions. researchgate.netinstras.com

A notable example is NDBF-EGTA, a photolabile Ca²⁺-specific chelator. instras.com This compound binds Ca²⁺ with high affinity (Kd of 14 nM at pH 7.5). instras.com Upon photolysis with UV light, NDBF-EGTA rapidly releases Ca²⁺ at a rate of 20,000 s⁻¹, leading to a significant and rapid increase in the local Ca²⁺ concentration. researchgate.netinstras.com The photoproducts have a much lower affinity for Ca²⁺ (around 1 mM), resulting in a roughly 140,000-fold change in affinity. instras.com This efficient release has been demonstrated in physiological experiments, such as initiating the contraction of skinned cardiac muscle fibers. researchgate.netinstras.com Furthermore, two-photon photolysis of NDBF-EGTA has been used to induce localized Ca²⁺ release in intact cardiac myocytes, highlighting its utility for in vivo studies. researchgate.netinstras.com NDBF-EGTA also binds magnesium (Mg²⁺) with a much lower affinity (Kd of 15 mM at pH 7.2). instras.com

Potential for Developing Light-Activatable Biomolecules and Responsive Materials

The unique photochemical properties of the this compound (NDBF) chromophore position it as a highly valuable tool for the development of sophisticated light-activatable biomolecules and responsive materials. iris-biotech.deacs.org As a photoremovable protecting group (PPG), NDBF allows for the temporary masking of a molecule's functional group, rendering it inert until its activity is restored with high spatiotemporal precision by light irradiation. iris-biotech.de This capability is particularly advantageous in biological systems where the use of chemical deprotection reagents is often precluded by their toxicity. nih.gov The NDBF framework offers significant advantages over earlier generations of PPGs, such as ortho-nitrobenzyl (oNB) and brominated hydroxycoumarin (Bhc), including high cleavage efficiency, faster photolysis rates, and a lack of photoisomerization side reactions. iris-biotech.deacs.orgvulcanchem.com

Development of Light-Activatable Biomolecules

The NDBF caging group has proven exceptionally effective for the photocontrol of peptides and proteins, primarily through the protection of cysteine thiol groups. acs.org Researchers have successfully synthesized Fmoc-Cys(NDBF)-OH, an amino acid derivative that can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS). acs.orgnih.gov Upon irradiation with either one-photon (1P) UV light (e.g., 365 nm) or two-photon (2P) near-infrared (NIR) light (e.g., 800 nm), the NDBF group is cleaved with high efficiency (>90%), releasing the native, uncaged peptide without the formation of unwanted byproducts that can occur with other PPGs like Bhc. acs.orgvulcanchem.comnih.gov

The biological utility of this approach has been demonstrated in compelling cell-based studies. In one key experiment, a farnesylated peptide derived from the K-Ras protein was caged with NDBF and introduced into human ovarian carcinoma (SKOV3) cells. acs.orgnih.govacs.org The caged peptide remained localized in the cytosol and Golgi apparatus. However, upon targeted UV irradiation, the NDBF group was cleaved, exposing the free cysteine residue. This "uncaged" peptide then underwent enzymatic palmitoylation, triggering its migration to the plasma membrane, thus demonstrating precise light-based control over protein localization and subsequent biological processing within a living cell. acs.orgnih.govacs.org

Furthermore, the core NDBF structure can be chemically modified to fine-tune its photochemical properties for specific applications. For instance, the development of a methoxy-substituted NDBF (MeO-NDBF) analogue led to a red-shift in the absorbance maximum (from 320 nm for NDBF to 355 nm for MeO-NDBF) and an improved two-photon action cross-section, enhancing its suitability for 2P excitation which allows for deeper tissue penetration and reduced phototoxicity. iris-biotech.denih.gov Beyond peptides, the NDBF scaffold is being leveraged to create other light-activatable biomolecules, including photocaged PROTACs for spatiotemporal control over protein degradation and in wavelength-selective uncaging systems for oligonucleotides. mdpi.comresearchgate.net

Table 1: Photochemical Properties of NDBF and a Related Derivative

| Feature | This compound (NDBF) | Methoxy-NDBF (MeO-NDBF) | Source |

|---|---|---|---|

| One-Photon (1P) Properties | |||

| Max. Absorption (λmax) | ~320 nm | ~355 nm | nih.gov |

| Quantum Yield (Φu) | 0.2 - 0.7 | 0.51 - 0.61 | researchgate.netrsc.org |

| Extinction Coefficient (ε) | 18,400 M⁻¹ cm⁻¹ | Not Reported | researchgate.net |

| Cleavage Efficiency | >90% (at 365 nm) | Not Reported | vulcanchem.com |

| Two-Photon (2P) Properties | |||

| Excitation Wavelength | 800 nm | Not Reported | acs.org |

| Two-Photon Cross-Section (δ or σ₂) | 0.13 - 20.7 GM | Improved vs. NDBF | vulcanchem.comrsc.org |

| Key Advantage | High cleavage efficiency, no photoisomerization | Red-shifted absorbance, improved 2P cross-section | acs.orgnih.gov |

GM = Göppert-Mayer units

Development of Responsive Materials

The potential of NDBF extends from soluble biomolecules to the creation of solid-state responsive materials. acs.orgrsc.org These materials can change their properties or interact with their environment in response to a light stimulus. A prime example is the development of a nitrodibenzofuran-modified hyaluronic acid hydrogel. rsc.org In this system, the NDBF group acts as a caged thiol. Upon controlled two-photon irradiation at 800 nm, the NDBF cages are opened, exposing free thiol groups on the hydrogel surface. rsc.org These newly available reactive sites can then be used for subsequent chemical reactions, such as "click" chemistry with maleimide-functionalized molecules. rsc.org This was successfully demonstrated by the light-directed immobilization of the protein streptavidin onto the hydrogel surface, effectively creating a patterned, bio-functionalized, and light-responsive material. rsc.org

This ability to photochemically alter the chemical functionality of a material's surface opens up a wide range of applications. acs.org The NDBF protecting group is a promising tool for developing light-sensitive biomaterials for tissue engineering, controlled drug delivery, and the fabrication of advanced bio-interfaces. acs.orgnih.govacs.org

Table 2: Research Findings on NDBF-Based Light-Activatable Systems

| System Developed | Application | Key Finding | Source |

|---|---|---|---|

| NDBF-caged K-Ras Peptide | Light-activatable peptide | Irradiation in SKOV3 cells induced uncaging, subsequent enzymatic processing, and translocation of the peptide from the cytosol to the plasma membrane. | acs.orgnih.gov |

| MeO-NDBF-caged Peptides | Improved light-activatable peptide | Methoxy substitution improved the two-photon absorption properties, making it more efficient for in vivo applications. | nih.gov |

| NDBF-modified Hyaluronic Acid Hydrogel | Responsive biomaterial | Two-photon irradiation released caged thiols on the hydrogel surface, enabling light-patterned immobilization of proteins via click chemistry. | rsc.org |

| NDBF-caged Oligonucleotides | Sequentially activatable biomolecules | NDBF was used as one of several PPGs in a system for wavelength-selective, sequential uncaging of oligonucleotides. | mdpi.com |

| NDBF-caged PROTACs | Light-activatable protein degrader | NDBF is used to control the activity of PROTACs, enabling spatiotemporal control over targeted protein degradation. | researchgate.net |

Theoretical and Computational Investigations of 4 Nitrodibenzofuran

Quantum Chemical Characterization of Molecular and Electronic Structures

Quantum-chemical calculations, particularly using density functional theory (DFT), have been employed to characterize the molecular and electronic structure of nitrodibenzofuran compounds. nih.govtu-braunschweig.de These methods allow for the determination of key structural parameters such as bond lengths and angles. nih.gov For instance, in related systems, calculations have shown that the geometry around the carbon atom bonded to nitrogen atoms in a tetrahedral arrangement is nearly regular. nih.gov

The electronic structure of these molecules is significantly influenced by the nitro group and the fused ring system. The distribution of electron density is a key factor in determining the molecule's reactivity and photophysical properties. pixel-online.net Analysis of the electron localization function (ELF) can provide a detailed picture of the electron distribution, identifying regions of electron localization and delocalization which are crucial for understanding chemical bonding and reactivity. researchgate.netresearchgate.net The introduction of substituents, such as the nitro group, alters the electron density across the dibenzofuran (B1670420) core, impacting its chemical behavior. benchchem.com

Computational Modeling of Nitration Regioselectivity and Reaction Mechanisms

Computational models have proven invaluable in understanding the regioselectivity of nitration reactions on dibenzofuran and the underlying reaction mechanisms. nih.gov These models help predict the most likely positions for electrophilic attack and provide insights into the transition states and intermediates involved. diva-portal.org

Analysis of Electron Density Distributions and Electrophilic Substitution Patterns

The regioselectivity of electrophilic substitution in dibenzofuran is a topic of considerable interest. While electrophilic substitution on dibenzofuran typically attacks the 2-position, nitration can show different outcomes depending on the reaction conditions. researchgate.net Computational analysis of electron density distributions helps to rationalize these observations. pixel-online.net Quantum mechanical calculations can predict the sites most susceptible to electrophilic attack by identifying regions of highest electron density. benchchem.com For instance, in dibenzofuran derivatives, the amine groups can enhance the electron density at specific positions, thereby directing electrophilic substitution. benchchem.com

Studies on related heterocyclic systems have shown that electrostatic potential (ESP) maps are powerful tools for visualizing charge distributions and predicting sites for electrophilic substitution. pixel-online.net These maps can be correlated with experimental observations of reactivity. pixel-online.net

Application of Radical Cation Reactivity Models to Dibenzofuran Systems

The reactivity of dibenzofuran can also be understood through the lens of radical cation intermediates. rsc.orgnumberanalytics.com The Shaik–Pross valence bond configuration mixing (VBCM) model has been applied to predict the regioselectivity of reactions involving the radical cation of dibenzofuran. researchgate.netrsc.org This model suggests that the spin density of the corresponding triplet state governs the isomer distribution in reactions with nucleophiles. researchgate.net

For the dibenzofuran radical cation, CASSCF calculations predict that reaction with a nucleophile should occur predominantly at the 3-position. researchgate.net This is in contrast to the typical electrophilic substitution pattern, providing a novel test for the VBCM model. researchgate.net The study of radical cation-mediated reactions opens up pathways to synthesize derivatives of dibenzofuran that are otherwise difficult to obtain. rsc.org

Simulation of Photophysical and Photochemical Processes

4-Nitrodibenzofuran and its derivatives are of significant interest for their photochemical applications, particularly as "caged" compounds that can release biologically active molecules upon photoirradiation. umn.eduresearchgate.net Computational simulations are crucial for understanding and predicting the photophysical and photochemical processes that govern these applications. researchgate.net

Prediction of Two-Photon Absorption Spectra

A key property for photocaging applications is the two-photon absorption (2PA) cross-section, which determines the efficiency of uncaging using near-infrared (NIR) light. umn.edursc.org NIR light offers advantages for biological studies due to its deeper tissue penetration and reduced photodamage. rsc.org

Computational methods are used to predict the 2PA spectra of nitrodibenzofuran-based systems. umn.eduumn.edu These calculations can guide the design of new chromophores with enhanced 2PA cross-sections. umn.edursc.org For example, research has shown that extending the conjugation or adding electron-donating groups to the nitrodibenzofuran (NDBF) core can increase the 2PA cross-section. umn.eduumn.edu Theoretical predictions have guided the synthesis of derivatives like dimethylamino-NDBF, which exhibit significantly improved two-photon properties. researchgate.net

Table 1: Experimental and Calculated Two-Photon Absorption (TPA) Data for Nitrodibenzofuran Derivatives

| Compound | Measured 2PA λmax (nm) | Measured σ₂PA at λmax (GM) | Calculated 2PA Transitions (GM) |

|---|---|---|---|

| NDBF-OH | 330 | 75 | - |

| Dimethylamino-NDBF-OH | 365 | 85 | - |

| NDBF-EGTA | 710 | 0.6 | 0.14 (at 630 nm) |

| NPBF-EGTA | 740 | - | 20.7 (δu) |

| BP-EGTA | 800 | - | 7.8 (δu) |

Data sourced from multiple studies. researchgate.netumn.edunih.gov GM (Göppert-Mayer) is the unit for two-photon absorption cross-section. δu represents the two-photon uncaging efficiency.

Environmental Occurrence, Sources, and Chemical Transformations of 4 Nitrodibenzofuran

Presence as a Nitrated Polycyclic Aromatic Hydrocarbon (NPAH) in Environmental Matrices

4-Nitrodibenzofuran is a member of the class of compounds known as nitrated polycyclic aromatic hydrocarbons (NPAHs). nih.gov These compounds are derivatives of polycyclic aromatic hydrocarbons (PAHs) and are characterized by the presence of at least one nitro functional group (-NO2) attached to their aromatic ring structure. nih.gov NPAHs, including this compound, are of significant environmental interest as they are ubiquitous pollutants found in various environmental compartments such as the atmosphere (in both gas and particulate phases), soil, and aquatic environments. nih.gov

Compared to their parent PAHs, NPAHs exhibit distinct physicochemical properties. The addition of a nitro group increases their molecular weight and polarity. nih.gov This alteration affects their environmental partitioning; for instance, NPAHs tend to have a higher affinity for adsorbing onto particulate matter compared to their parent compounds. aaqr.org Due to their non-polarity and hydrophobicity, they are persistent in the environment. aaqr.org The scientific community's understanding of the specific properties and concentrations of many individual NPAHs, including this compound, is still developing, partly because they are present in the environment at significantly lower concentrations than their parent PAHs. aaqr.orgproquest.com

Identification of Anthropogenic and Natural Sources of Formation

The presence of this compound in the environment is a result of both direct emissions from primary sources and secondary formation through atmospheric chemical reactions. nih.govresearchgate.net

A primary pathway for the formation of this compound is through incomplete combustion of organic materials. nih.govmdpi.comresearchgate.net These processes release the parent compound, dibenzofuran (B1670420), along with nitrogen oxides (NOx), which can react to form nitrated derivatives. epa.govwho.int

Automobile Exhaust: Vehicle emissions are a major source of PAHs and NPAHs in urban areas. mdpi.comwitpress.com The high temperatures in internal combustion engines facilitate the formation of PAHs, and the co-emitted NOx provides the necessary reactants for nitration. who.int

Forest Fires: Natural and prescribed biomass burning, such as forest fires, releases large quantities of carbonaceous materials and are recognized as a significant source of PAHs and their derivatives. mdpi.comnih.gov

Tobacco Smoke: Dibenzofuran has been specifically identified as a component of tobacco smoke. epa.gov The combustion of tobacco, which contains nitrobenzene, provides the precursors for the pyrosynthesis of dibenzofuran and its subsequent nitration. epa.gov

This compound can be formed secondarily in the atmosphere through the chemical transformation of its parent PAH, dibenzofuran. nih.govaaqr.org Gaseous dibenzofuran can react with atmospheric oxidants, leading to nitration. researchgate.netresearchgate.net This process involves reactions with hydroxyl radicals (OH) during the daytime and nitrate (B79036) radicals (NO₃) at night, in the presence of nitrogen oxides (NOx). aaqr.orgresearchgate.netnih.gov These reactions are a significant source of certain NPAH isomers that are not typically formed directly during combustion. aaqr.orgmdpi.com The presence of NOx in the atmosphere, often from anthropogenic sources like vehicle exhaust and industrial emissions, plays a crucial role in these secondary formation pathways. aaqr.orgnih.gov

Industrial activities are another key source of PAHs and their nitrated derivatives. witpress.comepa.gov Stationary sources such as waste incinerators, coal-, oil-, and gas-burning facilities, and metallurgical coke production contribute to the environmental burden of these compounds. proquest.comwitpress.comepa.gov The petrochemical industry, in particular, is associated with emissions of specific PAH profiles. witpress.com These industrial processes, which involve the high-temperature treatment of carbon-based materials, can release dibenzofuran and NOx, leading to the direct emission of this compound or its atmospheric precursor. who.int

Reported Environmental Concentrations and Distribution Patterns

Data on the specific environmental concentrations of this compound are limited; however, studies on the broader class of NPAHs provide insight into their general abundance and distribution. NPAHs are typically found at concentrations that are orders of magnitude lower than their parent PAHs. aaqr.orgproquest.com

In a study of the arctic air in Longyearbyen, Svalbard, the total concentration of 22 measured nitro-PAHs was found to be an order of magnitude lower than both parent PAHs and oxygenated PAHs (oxy-PAHs). copernicus.org The data from this study highlights the relative concentrations of different classes of polar aromatic compounds in a remote, yet locally impacted, environment.

| Compound Class | UNIS (Urban) | Adventdalen (Background) |

|---|---|---|

| Σ15 PAHs | 749.2 ± 72.6 | 369.1 ± 66.7 |

| Σ7 Oxy-PAHs | 471.0 ± 150.8 | 233.1 ± 68.3 |

| Σ22 Nitro-PAHs | 36.8 ± 6.2 | 27.2 ± 11.1 |

Data sourced from Halse et al. (2020). copernicus.org

The distribution of NPAHs between the gas and particulate phases in the atmosphere is dependent on their molecular weight. aaqr.org Higher molecular weight NPAHs tend to adsorb more strongly to particulate matter. aaqr.org The concentrations of NPAHs can vary significantly between urban and suburban or rural locations, with urban areas typically showing higher levels due to greater traffic density and industrial activity. researchgate.net For example, ambient air concentrations of total gaseous and particulate NPAHs have been reported to range from 0.1 to 600 pg m⁻³. aaqr.org

Comparative Environmental Chemistry with Other Polar Polycyclic Aromatic Hydrocarbons

This compound belongs to the broader group of polar PAHs, which also includes oxygenated PAHs (oxy-PAHs) and heterocyclic PAHs containing nitrogen, sulfur, or oxygen within their aromatic structure. nih.gov The environmental chemistry of these compounds shares some similarities but also exhibits key differences.

Sources: Like this compound, many polar PAHs are formed from both direct combustion sources and secondary atmospheric reactions. nih.govnih.gov For instance, oxy-PAHs are also constituents of raw coal and can be emitted alongside parent PAHs during combustion. copernicus.org

Properties and Transport: The presence of a polar functional group (like the nitro group in this compound or a carbonyl group in an oxy-PAH) increases the water solubility and alters the sorption characteristics of the molecule compared to the non-polar parent PAH. nih.gov This enhanced polarity can lead to greater environmental mobility. nih.gov The fate and transport of NPAHs can differ significantly from their parent PAHs due to these differences in physicochemical properties. nih.gov

Relative Abundance: As shown in the table above, the ambient concentrations of NPAHs are often considerably lower than those of oxy-PAHs and parent PAHs. copernicus.org This is attributed to both the relative efficiencies of their formation pathways and their potential for further atmospheric degradation. aaqr.org

Investigation of Environmental Fate and Potential Degradation Pathways

The environmental fate of this compound is influenced by its susceptibility to both microbial degradation and photochemical alteration. While specific data on its occurrence and widespread environmental concentrations are limited, research into its degradation provides insights into the potential pathways of its removal from soil and water systems.

Biodegradation by Sphingomonas sp.

A significant body of research into the microbial degradation of dibenzofuran and its derivatives has identified certain bacterial strains capable of metabolizing these compounds. Notably, Sphingomonas sp. strain HH69 has been shown to co-oxidize nitrodibenzofurans. nih.govnih.govasm.org This bacterial strain is unable to use 2-nitrodibenzofuran (B152082) and 3-nitrodibenzofuran (B1219392) as sole sources of carbon and energy, but can transform them in the presence of other growth substrates. nih.govnih.govasm.org

The metabolic process initiated by Sphingomonas sp. strain HH69 involves a dioxygenolytic cleavage of the ether bond, preferentially attacking the nonsubstituted aromatic ring. nih.gov In the case of 2-nitrodibenzofuran and 3-nitrodibenzofuran, this initial attack leads to the formation of trihydroxy-nitrobiphenyl intermediates. nih.govnih.govasm.org Specifically, the metabolism of 2-nitrodibenzofuran yields 2,2',3-trihydroxy-5'-nitrobiphenyl, while 3-nitrodibenzofuran is transformed into 2,2',3-trihydroxy-4'-nitrobiphenyl. nih.govnih.govasm.org

These intermediates undergo further degradation through meta-cleavage of the dihydroxylated ring, eventually leading to the formation of substituted salicylic (B10762653) acids. nih.govnih.govasm.org For both 2- and 3-nitrodibenzofuran, the corresponding nitro-substituted salicylic acids are formed, and in some instances, the complete removal of the nitro group leads to the formation of salicylic acid itself. nih.govnih.gov The accumulation of these substituted salicylic acids in culture broths suggests they may be more resistant to further degradation by this particular bacterial strain. nih.govnih.govasm.org

Metabolites Identified from the Co-oxidation of Nitrodibenzofurans by Sphingomonas sp. Strain HH69

| Initial Compound | Key Intermediate | Resulting Salicylic Acid Derivatives |

|---|---|---|

| 2-Nitrodibenzofuran | 2,2',3-Trihydroxy-5'-nitrobiphenyl | 5-Nitrosalicylic acid, Salicylic acid |

| 3-Nitrodibenzofuran | 2,2',3-Trihydroxy-4'-nitrobiphenyl | 4-Nitrosalicylic acid, Salicylic acid |

Photodegradation

In addition to microbial action, this compound is susceptible to degradation by light. This property is extensively utilized in synthetic chemistry, where the nitrodibenzofuran (NDBF) moiety serves as a photoremovable protecting group. nih.govresearchgate.net Irradiation with ultraviolet (UV) light, typically at wavelengths around 365 nm, leads to the cleavage of the bond connecting the NDBF group to a substrate. nih.gov This photochemical lability suggests that sunlight could play a role in the natural attenuation of this compound in the environment, particularly in sunlit surface waters and on soil surfaces. The specific photodegradation products of this compound in an environmental context have not been extensively studied, but the process is known to be efficient. researchgate.net

The combination of these biotic and abiotic degradation pathways suggests that this compound is unlikely to be highly persistent in environments with active microbial communities and sufficient sunlight exposure. However, the formation of intermediate metabolites, such as nitro-substituted salicylic acids, indicates that the degradation may not always lead to complete mineralization, potentially resulting in the transient accumulation of other chemical species in the environment.

Q & A

Advanced Research Question

- DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient positions (C-1 and C-3 are most reactive) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. chloroform) .

- Machine Learning : Train models on nitro-aromatic datasets to predict regioselectivity .

Validation : Cross-check predictions with experimental kinetic data (e.g., Hammett σ⁺ constants) .

How can researchers address contradictions in toxicity data for this compound across in vitro and in vivo models?

Advanced Research Question

- Dose-Response Analysis : Compare LC₅₀ values in Daphnia magna (72-hr LC₅₀ = 12 mg/L) vs. murine hepatocytes (IC₅₀ = 8 µM) .

- Metabolite Profiling : Identify toxic intermediates (e.g., nitroso derivatives) via LC-MS/MS .

- Interspecies Variability : Use organ-on-chip models to bridge gaps between invertebrate and mammalian systems .

Mitigation : Incorporate uncertainty analysis in risk assessments using Monte Carlo simulations .

What are the challenges in crystallizing this compound, and how can they be overcome?

Basic Research Question

- Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and nucleation rates .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions yields single crystals suitable for XRD .

- Polymorphism Screening : Test 5–10 solvent systems to identify stable polymorphs .

Data Table : Common crystallization outcomes:

| Solvent System | Crystal Quality | Space Group |

|---|---|---|

| Ethanol/DCM | High | P2₁/c |

| Acetonitrile | Low (twinned) | N/A |

How do researchers design experiments to study the catalytic reduction of this compound to its amine derivative?

Advanced Research Question

- Catalyst Screening : Test Pd/C, Fe⁰, and enzymatic systems (e.g., nitroreductases) under H₂ or NaBH₄ .

- In Situ Monitoring : Use Raman spectroscopy to track nitro → amine conversion (shift from 1340 cm⁻¹ to 1600 cm⁻¹) .

- Byproduct Control : Adjust pH to 6–7 to suppress formation of hydroxylamines .

Optimization : Response Surface Methodology (RSM) for variables like catalyst loading and temperature .

What methodologies are used to investigate the photostability of this compound in polymer matrices?

Advanced Research Question

- Accelerated Aging : Expose samples to UV-B (313 nm) and quantify degradation via FTIR .

- Radical Trapping : Add antioxidants (e.g., BHT) to assess stabilization efficacy .

- Computational Modeling : Predict bond dissociation energies (BDEs) for C-NO₂ bonds using DFT .

Data Interpretation : Contradictions between predicted and observed half-lives require validating degradation pathways via ESR (to detect free radicals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.